N,N-dibutyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide
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Overview
Description
Preparation Methods
The synthesis of N,N-dibutyl-N’-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
N,N-dibutyl-N’-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-dibutyl-N’-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dibutyl-N’-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The cyano group and imidoformamide moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
N,N-dibutyl-N’-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic.
Dorzolamide: Used as an antiglaucoma agent.
What sets N,N-dibutyl-N’-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide apart is its unique combination of functional groups, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C19H29N3S |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N,N-dibutyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanimidamide |
InChI |
InChI=1S/C19H29N3S/c1-3-5-12-22(13-6-4-2)15-21-19-17(14-20)16-10-8-7-9-11-18(16)23-19/h15H,3-13H2,1-2H3/b21-15+ |
InChI Key |
LNMCDHPMAMDGOL-RCCKNPSSSA-N |
Isomeric SMILES |
CCCCN(CCCC)/C=N/C1=C(C2=C(S1)CCCCC2)C#N |
Canonical SMILES |
CCCCN(CCCC)C=NC1=C(C2=C(S1)CCCCC2)C#N |
Origin of Product |
United States |
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